molecular formula C11H16N2O2S B2606609 [2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine CAS No. 918812-54-1

[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine

Cat. No. B2606609
M. Wt: 240.32
InChI Key: SWUNPFIXEBUMQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a phenyl group through a sulfonyl linkage . The InChI code for this compound is 1S/C11H16N2O2S/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 .


Physical And Chemical Properties Analysis

“[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine” is a liquid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

The compound and its derivatives have been utilized in the field of organic synthesis, specifically as catalysts. For instance, derivatives of this compound have been synthesized and shown to undergo C–H bond activation to afford unsymmetrical pincer palladacycles. These derivatives demonstrate good activity and selectivity in catalytic applications, maintaining the palladacycle in the Pd(II) state (Roffe et al., 2016).

Synthesis of Complex Heterocyclic Structures

The compound has been involved in the synthesis of complex heterocyclic structures such as piperidines, pyrrolizidines, indolizidines, and quinolizidines. This process involves conjugate additions, intramolecular acylation, and further transformations, contributing to the synthesis of dendrobatid alkaloids, showcasing the compound's versatility in complex organic synthesis (Back & Nakajima, 2000).

Complementary Hydrogen Bonding Studies

Studies involving [2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine derivatives have contributed to understanding the complementary hydrogen bonding, particularly in Schiff base compounds. This understanding is crucial for designing molecules with specific interaction patterns in the solid state, which is fundamental for materials science and molecular recognition (Akerman & Chiazzari, 2014).

Development of High-Performance Materials

The compound's derivatives have been used to synthesize novel fluorinated polyamides with remarkable properties, including high solubility in organic solvents, excellent thermal stability, and impressive mechanical strength. These materials are significant for high-performance applications in various industries due to their low dielectric constants and high transparency (Liu et al., 2013).

Neurotransmission and Cognitive Function

Although not directly related to the compound , studies on similar aryl pyridyl sulfones have shown significant findings in neurotransmission, particularly involving the 5-HT6 receptor. These findings contribute to the understanding of cognitive functions and the potential therapeutic application of similar compounds in treating cognitive deficits (Riemer et al., 2003).

Safety And Hazards

“[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine” is classified as dangerous with the signal word "Danger" . It has the hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(2-pyrrolidin-1-ylsulfonylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUNPFIXEBUMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine

Synthesis routes and methods

Procedure details

(Step 2) A solution of 2-(pyrrolidin-1-ylsulfonyl)benzonitrile obtained in Step 1 (0.1 g) and Raney-nickel (5 mg) in methanol (2.2 ml) was stirred at room temperature for 19 hr under a hydrogen atmosphere (50 psi). The reaction mixture was filtered through celite, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate→ethyl acetate:methanol=5:1) to give 1-[2-(pyrrolidin-1-ylsulfonyl)phenyl]methanamine (70 mg).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One

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